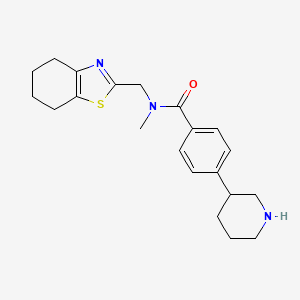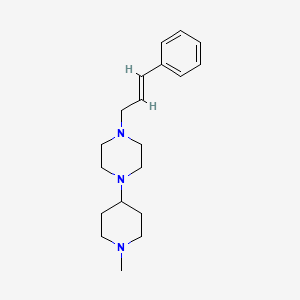![molecular formula C13H14N6O B5616476 5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)
5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole" belongs to a class of chemicals characterized by the presence of pyrazole and tetrazole rings. These compounds are of interest due to their diverse pharmacological activities and potential applications in various fields of chemistry and biology. Research on similar compounds involves exploring their synthesis, structural characteristics, and reactivity to understand their potential applications and functionalities.
Synthesis Analysis
Studies on related compounds, such as 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, highlight the use of reactions with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of weak acidic catalysts like acetic acid for synthesis (J. Dhevaraj, M. Gopalakrishnan, S. Pazhamalai, 2019).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, including DFT (B3LYP) with various basis set calculations, are used to obtain molecular structure and spectroscopic data of related compounds. These studies help in understanding the geometry, vibrational spectra, bond lengths, angles, and intramolecular charge transfers (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Chemical properties of similar compounds are often explored through their reactivity in various conditions, highlighting the potential for hydrogen bonding, electron donation, and acceptor capabilities. Molecular docking studies provide insights into the orientation and interaction of molecules with biological targets, facilitating the understanding of their chemical reactivity and potential as COX-2 inhibitors or antibacterial agents (B. Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
5-[4-[3-(1-methoxyethyl)phenyl]pyrazol-1-yl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9(20-2)10-4-3-5-11(6-10)12-7-14-19(8-12)13-15-17-18-16-13/h3-9H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLHBEPJMQVHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CN(N=C2)C3=NNN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)
![2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)
![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)


![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)
![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)
![4-methyl-2-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5616483.png)

![1-{6-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5616497.png)
![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)
![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)